molecular formula C31H22N2 B12537394 9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene CAS No. 677351-16-5

9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene

Cat. No.: B12537394
CAS No.: 677351-16-5
M. Wt: 422.5 g/mol
InChI Key: NCISXOBMQHZBFY-UHFFFAOYSA-N
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Description

9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene is an organic compound with the molecular formula C₃₁H₂₂N₂ It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group to an amine group.

    Substitution: The diazo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce amine-substituted anthracenes.

Scientific Research Applications

9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene involves the formation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    9-Diazo-10-phenylanthracene: Lacks the ethynyl and dimethylphenyl groups, making it less versatile in certain reactions.

    Diazoanthracene Derivatives: Other derivatives with different substituents on the anthracene core.

Uniqueness

The presence of the ethynyl and dimethylphenyl groups enhances its utility in synthetic chemistry and broadens its scope of applications compared to other diazoanthracene derivatives .

Properties

CAS No.

677351-16-5

Molecular Formula

C31H22N2

Molecular Weight

422.5 g/mol

IUPAC Name

9-[diazo-(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene

InChI

InChI=1S/C31H22N2/c1-4-22-18-20(2)28(21(3)19-22)31(33-32)30-26-16-10-8-14-24(26)29(23-12-6-5-7-13-23)25-15-9-11-17-27(25)30/h1,5-19H,2-3H3

InChI Key

NCISXOBMQHZBFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=[N+]=[N-])C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C)C#C

Origin of Product

United States

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